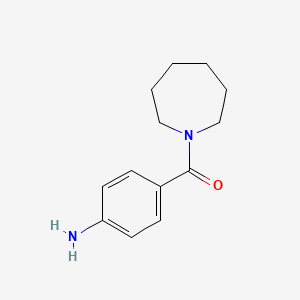
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is an organic compound with the chemical formula C12H23NO3. It is a white to yellowish solid with a special amino acid structure. This compound is soluble in polar organic solvents such as ethanol and dimethylformamide, but insoluble in water. It has a melting point of about 72-76 degrees Celsius .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One commonly used method to prepare (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate involves the reaction of (S)-2-(aminoethyl)-1-pyrrolidine with N-Boc-aminoethanol. This reaction is typically carried out under an inert atmosphere with an appropriate amount of base catalyst. After the reaction is complete, the product is purified by crystallization or column chromatography .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as an important intermediate in organic synthesis, particularly in the synthesis of various drugs, pharmaceutical intermediates, chiral ligands, and catalysts.
Biology: It is used in the study of amino acid derivatives and their biological activities.
Medicine: This compound is involved in the development of new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Aminoethyl)-1-Boc-pyrrolidine
- (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
- 2-Ethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is unique due to its specific amino acid structure and its ability to participate in a wide range of chemical reactions. Its solubility in polar organic solvents and its stability under various conditions make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKQOGWPICUKV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426857 | |
| Record name | tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239483-09-1 | |
| Record name | tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















